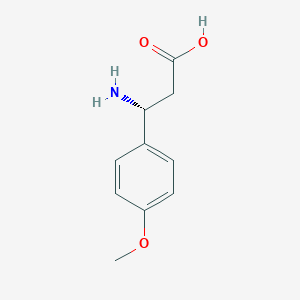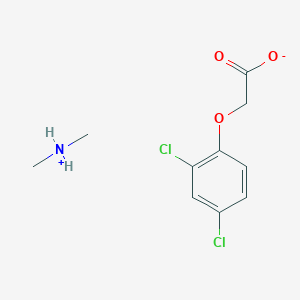
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
“®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 131690-57-8 . It has a molecular weight of 195.22 . The IUPAC name for this compound is (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is 1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 .Physical And Chemical Properties Analysis
“®-3-Amino-3-(4-methoxyphenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Structural Analysis
(R)-3-amino-3-(4-methoxyphenyl)propanoic acid has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The crystal structure is stabilized through various intramolecular and intermolecular interactions, including N-H⋯O and C-H⋯O interactions. These interactions are quantified using Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations (Venkatesan et al., 2016).
Biocatalytic Synthesis
This compound has been used in the biocatalytic synthesis of precursors of β-substituted-γ-amino acids. Commercial lipases were employed as biocatalysts for efficient synthesis, accepting various aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters without compromising enantioselectivity or yields (Mukherjee & Martínez, 2011).
Chiral Purity Evaluation
A chiral LC method for evaluating the chiral purity of β-amino-β-(4-methoxyphenyl) propionic acid was developed, using a donor–acceptor (pirkle) column. This method is crucial for determining the enantiomeric purity of such compounds, which is important in pharmaceutical and chemical research (Madhavan et al., 2006).
MOFs Construction
Modified amino acids, including 2-amino-3-(4-aminophenyl)-propionic acid, have been used to construct novel metal-organic frameworks (MOFs). These structures exhibit potential for non-linear optical (NLO) materials due to the inducement of chirality by the modified amino acids (Xie et al., 2007).
Corrosion Inhibition
Compounds related to this compound, like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have been synthesized and evaluated for their corrosion inhibition properties on mild steel. Such studies are significant for developing new materials with improved corrosion resistance (Gupta et al., 2016).
Phytotoxic and Mutagenic Effects
The phytotoxic and mutagenic effects of derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, have been evaluated using the Triticum test. This research is vital for understanding the environmental and biological impact of such compounds (Jităreanu et al., 2013).
Electrosynthesis
Electrosynthesis has been used for hydrogenation in 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids, demonstrating the versatility of electrosynthesis in chemical transformations (Korotaeva et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, indole derivatives are known to interact with their targets via electrophilic substitution .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio .
Action Environment
It’s known that the stability and reactivity of similar compounds, such as boronic esters, can be influenced by factors like air and moisture .
Analyse Biochimique
Biochemical Properties
®-3-amino-3-(4-methoxyphenyl)propanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are essential for the compound’s role in metabolic pathways, influencing the synthesis and degradation of other amino acids .
Cellular Effects
The effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, ®-3-amino-3-(4-methoxyphenyl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, thereby altering the metabolic pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, making it a valuable tool for research.
Dosage Effects in Animal Models
The effects of ®-3-amino-3-(4-methoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in clinical applications.
Metabolic Pathways
®-3-amino-3-(4-methoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and decarboxylases, influencing the synthesis and degradation of amino acids . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of ®-3-amino-3-(4-methoxyphenyl)propanoic acid within cells and tissues are essential for its biochemical activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s therapeutic potential.
Subcellular Localization
®-3-amino-3-(4-methoxyphenyl)propanoic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . These factors are essential for understanding how the compound interacts with other biomolecules and influences cellular processes.
Propriétés
IUPAC Name |
(3R)-3-amino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTANCDDCQVQHG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350614 | |
| Record name | (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131690-57-8 | |
| Record name | (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)










